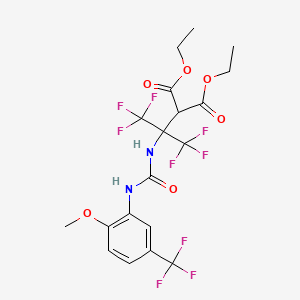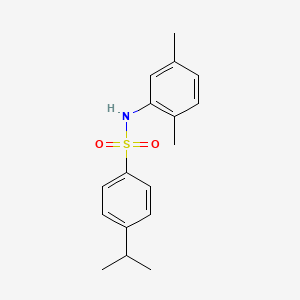
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It is a psychoactive compound that acts on the endocannabinoid system, mimicking the effects of natural cannabinoids like THC.
- MDMB-CHMICA has gained attention due to its high potency and association with adverse health effects.
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)propanamide: , belongs to the class of synthetic cannabinoids.
準備方法
- One common method involves the reaction of 3,4-methylenedioxyphenylacetic acid with 4-methoxybenzoyl chloride, followed by reduction to yield the target compound.
Synthetic Routes: MDMB-CHMICA can be synthesized through various routes, including multistep organic synthesis.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but typical conditions involve refluxing in appropriate solvents with acid or base catalysts.
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve optimized synthetic routes and purification steps.
化学反応の分析
Reactions: MDMB-CHMICA can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of MDMB-CHMICA with modified functional groups.
科学的研究の応用
Chemistry: Researchers study MDMB-CHMICA’s reactivity, stability, and structure–activity relationships.
Biology: It is used in pharmacological studies to understand its effects on cannabinoid receptors.
Medicine: MDMB-CHMICA’s pharmacokinetics and toxicity are investigated.
Industry: Quality control and forensic analysis.
作用機序
- MDMB-CHMICA binds to CB1 and CB2 receptors in the endocannabinoid system.
- Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and appetite.
- The exact molecular pathways are still under investigation.
類似化合物との比較
Similar Compounds: Other synthetic cannabinoids like JWH-018, AB-FUBINACA, and UR-144.
Uniqueness: MDMB-CHMICA’s benzodioxin ring and methoxyphenyl substituent contribute to its distinct properties.
Remember that MDMB-CHMICA is associated with health risks, and its use should be approached with caution. Always consult reliable sources and scientific literature for the most up-to-date information
特性
分子式 |
C18H19NO4 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H19NO4/c1-21-14-8-6-13(7-9-14)19-18(20)11-10-15-12-22-16-4-2-3-5-17(16)23-15/h2-9,15H,10-12H2,1H3,(H,19,20) |
InChIキー |
BMFPIESRJUNTBQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]valeramide](/img/structure/B11476181.png)
![3-cyclohexyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476182.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11476199.png)


![N,N'-[(5-tert-butyl-2-hydroxybenzene-1,3-diyl)dimethanediyl]bis{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide}](/img/structure/B11476210.png)
![4-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11476214.png)
![4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11476216.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B11476225.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11476227.png)
![N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11476234.png)

![2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine](/img/structure/B11476239.png)

